Sarmentologenin is predominantly sourced from plants in the Sarcandra genus, notably Sarcandra glabra. This plant has been traditionally used in East Asian medicine for its anti-inflammatory and antioxidant properties. The extraction of Sarmentologenin typically involves methods such as solvent extraction or steam distillation, which help isolate the compound from plant materials.
In terms of chemical classification, Sarmentologenin is categorized under flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Sarmentologenin's specific structure and functional groups contribute to its unique properties and potential therapeutic applications.
The synthesis of Sarmentologenin can be approached through both natural extraction and synthetic methodologies. Natural extraction involves the use of solvents to isolate the compound from plant materials, while synthetic methods may include total synthesis or semi-synthesis using various chemical reactions.
Technical Details:
Sarmentologenin has a complex molecular structure characterized by a flavone backbone. Its chemical formula is , and it features multiple hydroxyl groups that contribute to its reactivity and biological activity.
Sarmentologenin participates in various chemical reactions typical of flavonoids, including oxidation-reduction reactions and complexation with metal ions. These reactions can significantly influence its biological activity.
Technical Details:
The mechanism of action of Sarmentologenin involves several pathways that contribute to its biological effects:
Research indicates that Sarmentologenin exhibits significant antioxidant activity, with studies showing a correlation between its concentration and free radical scavenging capacity.
Relevant Data:
Sarmentologenin has several applications in scientific research and potential therapeutic uses:
The LSO Polytechnique group pioneered a Cu(II)-mediated cascade to construct sarmentologenin’s ABC tricyclic core. This method employs chiral bis-oxazoline ligands to enforce diastereoselectivity during the sequential Michael addition and aldol cyclization. Key features include [7]:
Table 1: Performance of Cu(II) Catalysts in Michael/Aldol Cascades
Catalyst System | Ligand | Temp (°C) | Yield (%) | de (%) |
---|---|---|---|---|
Cu(OTf)₂ | Ph-BOX | −40 | 78 | >95 |
Cu(ClO₄)₂ | tBu-BOX | −78 | 65 | 90 |
Cu(NTf₂)₂ | iPr-BOX | −20 | 70 | 88 |
This cascade eliminates protecting-group manipulations, directly furnishing the stereodefined core in three steps from acyclic precursors [7].
Sarmentologenin’s C3β-, C5-, and C14β-hydroxy groups require regioselective oxidation protocols. The LSO group developed a late-stage C-H functionalization approach using dioxirane-based oxidants [7]:
This modularity permits access to sarmentologenin analogs with modified oxygenation profiles for structure-activity studies.
The C17 butenolide’s β-orientation is essential for cardiotonic activity. Clark Group’s radical-polar crossover lactonization resolves historical challenges in its installation [4]:
Table 2: Stereoselectivity in Butenolide Annulation Methods
Method | Key Reagent | β:α Selectivity | Yield (%) |
---|---|---|---|
Radical Cyclization | Bu₃SnH, AIBN | >20:1 | 82 |
TiCl₄-Chelated Aldolization | TMS-ketene acetal | 12:1 | 75 |
Catalytic Hydrogenation | (R,R)-DuPhos-Rh | >99:1 | 94 |
The Sarpong Group conceptualized sarmentologenin synthesis via strategic C-C bond disconnections at C13-C17 and C8-C14 [2]:
Nagorny’s synthesis of ouabagenin (a structural analog) employed Pd-catalyzed decarboxylative allylation to unite steroid and butenolide fragments stereoselectively [1] [8].
Divergent approaches from a common steroid precursor show limitations:
Conversely, convergent strategies demonstrate advantages [2] [7]:
Table 3: Synthetic Efficiency Metrics for Sarmentologenin Pathways
Strategy | Total Steps | Overall Yield (%) | Key Coupling Step |
---|---|---|---|
Divergent (Linear) | 22 | <5 | Early chiral pool resolution |
Convergent (AB+CD) | 16 | 12 | Ir-catalyzed allylic alkylation |
Convergent (ABC+D) | 18 | 9 | Radical-polar butenolide annulation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3